

# Commercial Availability and Purity of 1-Prolylpiperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Prolylpiperazine

Cat. No.: B13507708

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## Executive Summary

**1-Prolylpiperazine** (specifically the L-enantiomer, (S)-1-(2-Pyrrolidinylcarbonyl)piperazine) is a high-value chiral diamine intermediate.<sup>[1]</sup> It serves as a privileged scaffold in the synthesis of DPP-IV inhibitors (e.g., analogs of Gosogliptin), GPCR modulators, and peptidomimetics. Its commercial value lies in its rigid bicyclic-like topology, which restricts conformational freedom in drug design, enhancing receptor selectivity.

This guide addresses the critical gap in standardized sourcing by defining the commercial specifications, synthesis-derived impurity profiles, and self-validating quality control (QC) protocols required for pharmaceutical-grade applications.

## Chemical Identity & Physicochemical Properties

Precise identification is paramount due to the existence of regioisomers and stereoisomers.

Property	Specification
Chemical Name	1-(L-Prolyl)piperazine; (S)-Piperazin-1-yl(pyrrolidin-2-yl)methanone
CAS Number	1228686-81-4
Molecular Formula	C H N O
Molecular Weight	183.25 g/mol
Stereochemistry	(S)-Enantiomer (L-Proline derived)
Physical Form	White to off-white solid (typically supplied as HCl salt for stability)
Solubility	Highly soluble in water, DMSO, Methanol; sparingly soluble in DCM

## Commercial Landscape

### Supply Chain Analysis

Unlike commodity chemicals, **1-Prolylpiperazine** is classified as a Tier 2 Specialty Building Block.<sup>[1]</sup> It is not universally stocked in bulk but is available from specialized catalog suppliers focusing on chiral heterocycles.<sup>[1]</sup>

- Primary Suppliers: BLD Pharm, Finetech Industry, Enamine (Make-on-Demand), and specialized peptide reagent vendors.<sup>[1]</sup>
- Typical Pack Sizes: 100 mg, 1 g, 5 g.
- Lead Time:
  - Catalog Stock: 1–3 days (US/EU/China hubs).<sup>[1]</sup>

- Bulk (>100 g): 4–6 weeks (requires custom synthesis).[1]
- Cost Estimation: High variance.[1] ~  
150 USD per gram for research grade; significantly lower for bulk contracts.[1]

## Purity Grades

- Research Grade: >95% (Acceptable for early discovery).[1]
- Pharma Grade: >98% (Required for GMP starting materials).[1]
  - Critical Spec: Enantiomeric Excess (ee) >99% is non-negotiable for DPP-IV programs to avoid off-target toxicity.[1]

## Synthesis & Impurity Profiling

Understanding the synthesis is the only way to predict and detect "silent" impurities that standard HPLC might miss.

## Industrial Synthesis Route

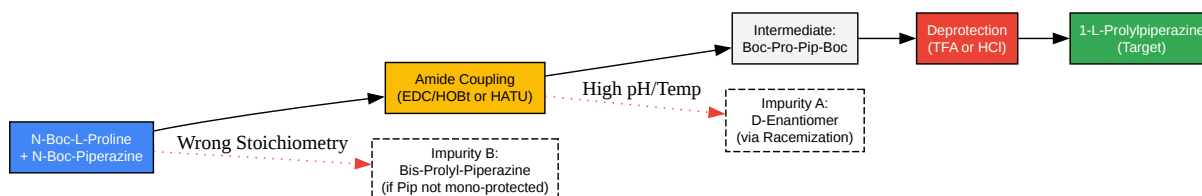
The most robust commercial route involves the coupling of N-Boc-L-Proline with N-Boc-Piperazine (or Benzyl-protected piperazine) to prevent polymerization, followed by global deprotection.[1]

Mechanism & Impurity Origins:

- Racemization (Impurity A): Use of strong bases or over-activation during amide coupling can convert L-Pro to D-Pro, yielding the (R)-enantiomer.[1]
- Bis-Acylation (Impurity B): If unprotected piperazine is used, the "dumbbell" impurity (Pro-Pip-Pro) forms.[1]
- Incomplete Deprotection (Impurity C): Traces of Boc-Pro-Pip or Pro-Pip-Boc.[1]

## Visualization: Synthesis & Impurity Logic

The following diagram maps the synthesis pathway to specific impurity risks.



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Caption: Synthesis pathway highlighting critical control points for enantiomeric purity and byproduct formation.

## Quality Control & Analytical Protocols

To ensure scientific integrity, the following Self-Validating Analytical System must be employed. Relying solely on a Certificate of Analysis (CoA) is insufficient for late-stage development.[1]

### Protocol A: Identity Verification (NMR)

- Technique:  $^1\text{H}$  NMR (500 MHz, DMSO- $d_6$ ).
- Diagnostic Signals:
  - 1.6–2.1 ppm (Multiplets, 4H, Pyrrolidine ring).
  - 2.6–3.5 ppm (Multiplets, 8H, Piperazine ring + Proline -proton).[1]
  - Validation: Integration ratio of Pyrrolidine:Piperazine protons must be 1:1.

### Protocol B: Purity & Chiral Analysis (HPLC)

Standard C18 columns cannot separate the enantiomers.[1] A chiral method is mandatory.[1]

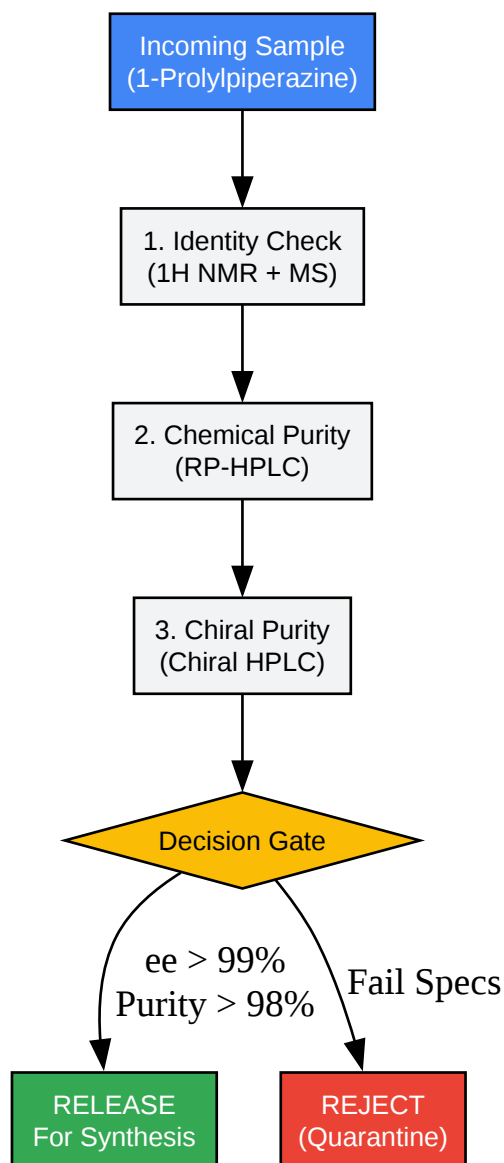
Parameter	Condition
Column	Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase	Hexane : Ethanol : Diethylamine (80 : 20 : 0. [1]1)
Flow Rate	1.0 mL/min
Detection	UV @ 210 nm (Amide bond absorption)
Acceptance Criteria	Main peak >98.0%; (R)-Enantiomer <0.5%

## Protocol C: Residual Solvent & Salt Stoichiometry

- Method: Ion Chromatography (IC) or Silver Nitrate titration.[1]
- Purpose: Determine if the material is a free base, mono-HCl, or di-HCl salt.[1] This is critical for calculating molar equivalents in subsequent reactions.

## Visualization: QC Decision Tree

This workflow ensures no sub-standard material enters the synthesis pipeline.



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Caption: Step-wise Quality Control decision tree ensuring chemical and stereochemical integrity.

## Handling and Stability

- **Hygroscopicity:** As a secondary amine/amide, the material is hygroscopic. It typically absorbs atmospheric water to form a sticky gum if left open.[1]
- **Storage:** Store at -20°C under inert atmosphere (Argon/Nitrogen).

- Stability: Stable for >12 months if kept dry.[1] Aqueous solutions should be prepared fresh to avoid slow hydrolysis or diketopiperazine formation over extended periods.[1]

## References

- PubChem Compound Summary. (2025). Piperazin-1-yl(pyrrolidin-2-yl)methanone (CAS 1228686-81-4).[1][2] National Library of Medicine.[1] [\[Link\]](#)[1]
- Sharma, R., et al. (2012).[3] "Metabolism, Excretion, and Pharmacokinetics of Gosogliptin." Drug Metabolism and Disposition, 40(11), 2143-2161.[1][3] (Contextual reference for Prolyl piperazine scaffold in DPP-IV inhibitors). [\[Link\]](#)

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## Sources

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